Telavancin hydrochloride

描述

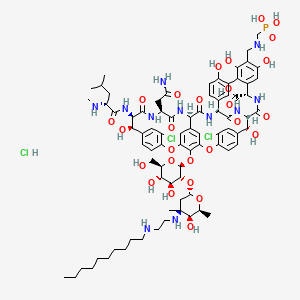

This compound is the hydrochloride salt form of telavancin, a lipoglycopeptide and a semisynthetic derivative of vancomycin with antibacterial activity against gram-positive bacteria. Like vancomycin, telavancin binds tightly to the D-alanyl-D-alanine residue of cell wall precursors, thereby interfering with bacterial cell wall synthesis. In addition, the lipophilic moiety of telavancin may interact with the lipid bilayer in the bacterial cell membrane, thereby compromising the integrity of cell membrane and causing cell membrane depolarization. This novel mechanism of action may contribute to telavancin's rapid bactericidal activity and its improved activity over vancomycin against some antibiotic resistance gram-positive bacteria.

This compound is a Unknown drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for infection and bacterial pneumonia. This drug has a black box warning from the FDA.

属性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSIWSIRBWAZHG-ACOPVEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H107Cl3N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560130-42-9 | |

| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAVANCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telavancin Hydrochloride's Dual-Threat Mechanism Against MRSA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin (B1682011) hydrochloride, a semisynthetic lipoglycopeptide antibiotic derived from vancomycin (B549263), presents a potent therapeutic option against challenging Gram-positive pathogens, most notably Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy stems from a unique dual mechanism of action that distinguishes it from its parent compound, vancomycin. Telavancin not only inhibits bacterial cell wall synthesis but also disrupts the functional integrity of the bacterial cell membrane.[2][3] This two-pronged attack leads to rapid, concentration-dependent bactericidal activity, making it a critical tool in the arsenal (B13267) against resistant infections.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning telavancin's action against MRSA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Two-Pronged Assault

Telavancin's bactericidal activity against MRSA is the result of two distinct but synergistic mechanisms:

-

Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, telavancin targets a critical step in bacterial cell wall formation. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan.[5][6] This binding sequesters lipid II, preventing its polymerization into the growing peptidoglycan chain by transglycosylases and subsequent cross-linking by transpeptidases.[1][7] The presence of a hydrophobic side chain on the telavancin molecule is thought to anchor it to the bacterial membrane, increasing its affinity for the membrane-bound lipid II.[1]

-

Disruption of Bacterial Cell Membrane Integrity: Unlike vancomycin, telavancin possesses a lipophilic side chain that allows it to interact directly with the bacterial cell membrane.[1][8] This interaction leads to a rapid, concentration-dependent depolarization of the membrane potential.[9] The dissipation of membrane potential disrupts essential cellular processes such as ATP synthesis and nutrient uptake, and increases membrane permeability, leading to the leakage of intracellular components like ATP and K+.[9] This direct assault on the cell membrane contributes significantly to telavancin's rapid bactericidal effects.[9]

The interplay of these two mechanisms provides a powerful synergistic effect. The binding to lipid II not only halts cell wall construction but also appears to be a prerequisite for the subsequent disruption of the cell membrane.[10]

Quantitative Analysis of Telavancin Activity

The in vitro potency of telavancin against MRSA has been extensively documented. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Telavancin against MRSA

| Study Reference | MRSA Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Smith JR, et al. (2015)[11] | 70 DNS S. aureus | 0.06 | 0.125 |

| Smith JR, et al. (2015)[11] | 100 VISA | 0.06 | 0.125 |

| Stryjewski ME, et al. (2008)[1] | Clinical MRSA isolates | - | 0.25 |

| Mendes RE, et al. (2012)[10] | MRSA | 0.06 | 0.5 |

| Karlowsky JA, et al. (2015)[12] | MRSA | 0.03 | 0.06 |

DNS: Daptomycin-Nonsusceptible; VISA: Vancomycin-Intermediate Staphylococcus aureus

Table 2: Comparative In Vitro Potency of Telavancin and Vancomycin

| Study Reference | Parameter | Telavancin | Vancomycin |

| Higgins DL, et al. (2005)[2] | Peptidoglycan Synthesis Inhibition (IC50) | ~10-fold more potent | - |

| Stryjewski ME, et al. (2008)[1] | MIC90 against clinical MRSA | 0.25 µg/mL | 1.0 µg/mL |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of telavancin against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of telavancin that inhibits the visible growth of MRSA.

Methodology (based on CLSI guidelines): [11][13]

-

Bacterial Strain Preparation:

-

Streak MRSA isolates onto Tryptic Soy Agar (TSA) and incubate at 35°C for 18-24 hours.

-

Select several colonies and suspend in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the suspension to a final inoculum of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Telavancin Preparation:

-

Prepare a stock solution of telavancin in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial two-fold dilutions in CAMHB containing 0.002% polysorbate-80 to prevent the drug from binding to the plastic microtiter plates.[11]

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted telavancin.

-

Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of telavancin at which there is no visible growth.

-

Time-Kill Assay

Objective: To assess the bactericidal activity of telavancin against MRSA over time.

-

Inoculum Preparation:

-

Prepare an MRSA suspension in CAMHB to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Assay Setup:

-

Prepare tubes with CAMHB containing telavancin at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a growth control tube without any antibiotic.

-

Inoculate each tube with the prepared MRSA suspension.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions in sterile saline.

-

Plate the dilutions onto TSA plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 35°C for 24-48 hours.

-

Count the number of colonies (CFU/mL) on each plate.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each telavancin concentration.

-

Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[11]

-

Membrane Potential Assay using Flow Cytometry

Objective: To measure the effect of telavancin on the bacterial membrane potential of MRSA.

-

Bacterial Culture:

-

Grow MRSA to the early exponential phase (OD600 ≈ 0.3) in CAMHB at 37°C.

-

Adjust the cell concentration to approximately 1 x 10⁶ CFU/mL in fresh CAMHB.

-

-

Telavancin Treatment:

-

Add telavancin to the bacterial suspension at the desired concentrations.

-

Incubate at 37°C for various time points (e.g., 15, 30, 60 minutes).

-

Include an untreated control and a positive control for depolarization (e.g., with carbonyl cyanide m-chlorophenylhydrazone - CCCP).

-

-

Staining with DiOC₂(3):

-

Add the voltage-sensitive dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to a final concentration of 30 µM.

-

Incubate in the dark at room temperature for 5-15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Excite the dye at 488 nm and collect green fluorescence (FL1, ~525 nm) and red fluorescence (FL3, >610 nm).

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Depolarization of the membrane potential is indicated by a shift from red to green fluorescence.

-

Analyze the ratio of red to green fluorescence intensity to quantify the change in membrane potential.

-

Inhibition of Peptidoglycan Synthesis Assay

Objective: To quantify the inhibitory effect of telavancin on the synthesis of peptidoglycan.

Methodology: [8]

-

Preparation of Membrane Fraction:

-

Grow MRSA to mid-log phase and harvest the cells.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

-

In Vitro Peptidoglycan Synthesis Reaction:

-

Prepare a reaction mixture containing the isolated membrane fraction, the peptidoglycan precursor UDP-N-acetylmuramic acid-(¹⁴C)pentapeptide, and UDP-N-acetylglucosamine.

-

Add varying concentrations of telavancin or a control antibiotic (e.g., vancomycin).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C to allow for peptidoglycan synthesis.

-

Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

-

-

Quantification of Synthesized Peptidoglycan:

-

Filter the reaction mixture to collect the precipitated, newly synthesized peptidoglycan.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of peptidoglycan synthesis for each telavancin concentration compared to the untreated control.

-

Determine the IC50 value (the concentration of telavancin that causes 50% inhibition).

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows described in this guide.

Caption: Dual mechanism of action of telavancin against MRSA.

References

- 1. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of telavancin in the treatment of complicated skin and skin structure infections (cSSSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time-kill determination of the bactericidal activity of telavancin and vancomycin against clinical methicillin-resistant Staphylococcus aureus isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ww.can-r.com [ww.can-r.com]

- 14. Antistaphylococcal Activities of Telavancin Tested Alone and in Combination by Time-Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

The Dual Mechanism of Action of Telavancin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin, exhibiting potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.[1][2] Its enhanced efficacy is attributed to a unique dual mechanism of action that targets two critical structures in bacterial physiology: the cell wall and the cell membrane.[3][4] This technical guide provides an in-depth exploration of Telavancin's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanism: A Two-Pronged Attack

Telavancin's bactericidal activity stems from its ability to simultaneously inhibit peptidoglycan synthesis and disrupt the functional integrity of the bacterial cell membrane.[3][4] This dual action leads to a rapid and concentration-dependent killing of susceptible bacteria.

Inhibition of Cell Wall Synthesis

Similar to its parent compound, vancomycin, Telavancin inhibits the late stages of peptidoglycan biosynthesis.[3][5] It binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan synthesis.[5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer, thereby compromising the structural integrity of the bacterial cell wall.[3]

Disruption of Bacterial Cell Membrane

In addition to inhibiting cell wall synthesis, Telavancin possesses a lipophilic side chain that facilitates its interaction with the bacterial cell membrane.[6] This interaction leads to a rapid and concentration-dependent depolarization of the membrane potential, increased membrane permeability, and leakage of essential intracellular components such as ATP and potassium ions (K+).[2] This disruption of the membrane's barrier function is a key contributor to Telavancin's rapid bactericidal effect.[2]

The Central Role of Lipid II

Lipid II serves as a crucial target for both of Telavancin's mechanisms of action. By binding to the D-Ala-D-Ala moiety of membrane-anchored Lipid II, Telavancin not only inhibits its incorporation into the growing peptidoglycan chain but also utilizes it as a tether to the bacterial membrane.[7][8] This localization at the membrane surface is thought to increase the local concentration of Telavancin, thereby enhancing its membrane-disrupting activity.[7] The binding affinity of Telavancin for the D-Ala-D-Ala moiety of lipid II is reported to be 160-fold higher than that for soluble D-Ala-D-Ala, highlighting the importance of this membrane-associated interaction.[7]

Quantitative Data

The following tables summarize key quantitative data related to the dual mechanism of action of Telavancin.

Table 1: Inhibition of Peptidoglycan Synthesis and Membrane Depolarization

| Parameter | Telavancin | Vancomycin | Reference |

| IC50 for Peptidoglycan Synthesis Inhibition (µM) | 0.14 | 2.0 | [9] |

| IC50 for Transglycosylase Inhibition (µM) | 0.6 | 7.0 | [5] |

| IC50 for Membrane Depolarization (µg/mL) | 3.6 | >96 | [7] |

Table 2: In Vitro Susceptibility of Staphylococcus aureus Strains to Telavancin

| S. aureus Phenotype | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Reference |

| Methicillin-Susceptible (MSSA) | 0.03 | 0.06 | [10] |

| Methicillin-Resistant (MRSA) | 0.03 | 0.06 | [10] |

| Vancomycin-Intermediate (VISA) | 0.06 | 0.125 | [11] |

| Heterogeneous VISA (hVISA) | 0.06 | 0.125 | [11] |

| Daptomycin-Nonsusceptible | 0.06 | 0.125 | [11] |

| Linezolid-Resistant | 0.03 | 0.06 | [11] |

Table 3: Binding Affinity to D-Ala-D-Ala Surrogate Ligand (dKAA)

| Compound | Binding Affinity (KA) (M-1) | Reference |

| Telavancin | 1.3 x 105 | [5] |

| Vancomycin | 6.0 x 105 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate Telavancin's dual mechanism of action.

Inhibition of Peptidoglycan Synthesis in Intact Cells

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of bacterial cells.

-

Bacterial Strain and Growth Conditions: Staphylococcus aureus (e.g., MRSA strain ATCC 33591) is grown to mid-exponential phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Radiolabeling: [14C]N-acetylglucosamine is added to the bacterial culture to serve as a tracer for peptidoglycan synthesis.

-

Drug Exposure: The bacterial culture is aliquoted and exposed to serial dilutions of Telavancin, Vancomycin (as a comparator), and a vehicle control for a defined period (e.g., 10 minutes).

-

Precipitation and Scintillation Counting: The synthesis is stopped by the addition of trichloroacetic acid. The precipitated macromolecules are collected on a filter, washed, and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of peptidoglycan synthesis, is determined by fitting the data to a dose-response curve.

In Vitro Transglycosylase Inhibition Assay

This cell-free assay directly measures the inhibition of the transglycosylase enzyme responsible for peptidoglycan polymerization.

-

Preparation of Membrane Fraction: A membrane fraction containing the transglycosylase enzyme is isolated from a suitable bacterial strain (e.g., E. coli).

-

Substrate Preparation: Radiolabeled lipid II is synthesized in situ from UDP-[14C]GlcNAc and UDP-MurNAc-pentapeptide substrates.

-

Inhibition Assay: The membrane fraction is incubated with the radiolabeled lipid II substrate in the presence of varying concentrations of Telavancin or a control compound.

-

Quantification of Polymerized Peptidoglycan: The polymerized peptidoglycan is separated from the unreacted substrate (e.g., by filtration or chromatography) and the radioactivity is measured.

-

Data Analysis: The IC50 value for transglycosylase inhibition is calculated from the dose-response curve.[5]

Membrane Depolarization Assay using Flow Cytometry

This assay measures changes in bacterial membrane potential using a fluorescent dye.

-

Bacterial Strain and Growth: S. aureus is grown to the early exponential phase.

-

Cell Preparation: The bacterial culture is diluted to a standardized cell density (e.g., 106 CFU/mL) in a suitable buffer or medium.

-

Drug Treatment: Aliquots of the bacterial suspension are treated with different concentrations of Telavancin. A positive control for depolarization (e.g., nisin) and a negative control (vehicle) are included.

-

Staining: The fluorescent dye DiOC2(3) (3,3'-diethyloxacarbocyanine iodide) is added to the cell suspensions at a final concentration of 30 µM and incubated for 5 minutes.[7] DiOC2(3) exhibits green fluorescence in all cells, but it forms aggregates that fluoresce red in cells with a polarized membrane. Depolarization leads to a decrease in red fluorescence.

-

Flow Cytometry Analysis: Samples are analyzed on a flow cytometer equipped with a 488 nm laser.[7] Forward and side scatter are used to gate on the bacterial population. Green and red fluorescence are collected.

-

Data Analysis: The ratio of red to green fluorescence is used to determine the percentage of depolarized cells in the population. The IC50 for membrane depolarization is calculated from the concentration-response curve.[7]

Measurement of Intracellular ATP and K+ Leakage

These assays quantify the leakage of essential small molecules from the bacterial cytoplasm, indicating increased membrane permeability.

-

Bacterial Culture and Treatment: S. aureus cultures are grown and treated with Telavancin as described for the membrane depolarization assay.

-

ATP Leakage: At various time points, aliquots of the supernatant are collected after centrifugation to remove the bacterial cells. The amount of extracellular ATP is quantified using a commercially available luciferin-luciferase-based assay kit.

-

K+ Leakage: The concentration of K+ in the supernatant is measured using an ion-selective electrode or atomic absorption spectroscopy.

-

Data Analysis: The amount of leaked ATP or K+ is expressed as a percentage of the total intracellular content, which is determined by lysing an untreated control sample.

Cell Fractionation and Binding Studies

This method determines the distribution of radiolabeled Telavancin between the cell wall, cell membrane, and cytoplasm.

-

Radiolabeling of Telavancin: [14C]Telavancin is synthesized by a specialized radiolabeling service.[12]

-

Binding Assay: Mid-exponential phase MRSA cultures are incubated with [14C]Telavancin.

-

Cell Fractionation:

-

The cells are harvested by centrifugation.

-

The cell wall is digested using an enzyme such as lysostaphin.

-

The resulting protoplasts are lysed by osmotic shock.

-

The cell membrane and cytoplasmic fractions are separated by ultracentrifugation.

-

-

Quantification: The amount of radioactivity in each fraction (cell wall, cell membrane, cytoplasm) is determined by scintillation counting. This allows for the quantification of Telavancin bound to each cellular component.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: Dual mechanism of action of Telavancin.

References

- 1. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telavancin, a multifunctional lipoglycopeptide, disrupts both cell wall synthesis and cell membrane integrity in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telavancin disrupts the functional integrity of the bacterial membrane through targeted interaction with the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Balance and Pharmacokinetics of [14C]Telavancin following Intravenous Administration to Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Telavancin Hydrochloride: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Telavancin (B1682011) hydrochloride is a potent, semisynthetic lipoglycopeptide antibiotic with a complex chemical structure that underpins its robust bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a detailed exploration of the chemical structure and a comprehensive overview of the synthetic pathways developed for telavancin hydrochloride, supplemented with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure: A Hybrid Design for Enhanced Potency

Telavancin is a derivative of vancomycin (B549263), distinguished by two key modifications that enhance its antibacterial efficacy and pharmacokinetic profile.[1][2][3] Its chemical formula is C80H106Cl2N11O27P·HCl, with a molecular weight of approximately 1792.7 g/mol .[4]

The core structure of telavancin retains the heptapeptide (B1575542) backbone of vancomycin, crucial for its primary mechanism of action: the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6] The two critical modifications are:

-

A lipophilic decylaminoethyl side chain: Attached to the vancosamine (B1196374) sugar, this hydrophobic moiety facilitates anchoring to the bacterial cell membrane, contributing to a prolonged half-life and a secondary mechanism of action involving the disruption of membrane integrity.[1]

-

A hydrophilic phosphonomethyl aminomethyl group: Introduced on the resorcinol-like amino acid residue of the peptide backbone, this group enhances the water solubility of the molecule.[1]

These structural features create a molecule with a dual mechanism of action, not only inhibiting peptidoglycan synthesis but also causing depolarization of the bacterial cell membrane, leading to rapid, concentration-dependent bactericidal activity.[5][6]

Below is a diagram illustrating the chemical structure of telavancin.

Synthesis of Telavancin: A Multi-Step Transformation of Vancomycin

The synthesis of telavancin is a complex, multi-step process that begins with the natural product vancomycin. The primary synthetic strategies involve the sequential introduction of the two characteristic side chains through reductive amination and a Mannich reaction. While various synthetic routes have been reported with minor variations, the core methodology remains consistent.

A generalized synthetic scheme is presented below, followed by a more detailed breakdown of the key experimental steps.

Quantitative Data from Synthetic Processes

Several reported syntheses of telavancin provide quantitative data on yields and purity. These are summarized in the table below for easy comparison.

| Parameter | Reported Value 1 | Reported Value 2 |

| Starting Material | Vancomycin | Vancomycin |

| Overall Yield | 50.4% | 46% |

| Purity | 96.2% | 93.6% |

| Purification Method | C-18 Reversed Phase Gel Column Chromatography | Not specified |

Key Experimental Protocols

The following sections provide a detailed methodology for the key reactions in the synthesis of telavancin, based on information compiled from various sources.

Step 1: Protection of the Carboxyl Group of Vancomycin

To prevent unwanted side reactions, the carboxyl group of vancomycin is typically protected, often through esterification.

-

Reagents: Vancomycin hydrochloride, an alcohol (e.g., methanol), and an acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

Suspend vancomycin hydrochloride in the alcohol.

-

Add the acid catalyst dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

-

Isolate the protected vancomycin intermediate by precipitation or extraction.

-

Step 2: Reductive Amination for Side Chain Introduction

This crucial step introduces the lipophilic decylaminoethyl side chain onto the vancosamine sugar of the protected vancomycin. This is typically achieved through a reductive amination reaction.

-

Reagents: Protected vancomycin, N-decylaminoacetaldehyde (or a protected precursor), a reducing agent (e.g., sodium cyanoborohydride), and a suitable solvent (e.g., methanol, dimethylformamide).

-

Procedure:

-

Dissolve the protected vancomycin in the chosen solvent.

-

Add the N-decylaminoacetaldehyde to the solution.

-

Adjust the pH of the reaction mixture to a slightly acidic or neutral range.

-

Add the reducing agent portion-wise while maintaining the temperature.

-

Stir the reaction for several hours until completion.

-

Quench the reaction and isolate the crude product.

-

Step 3: Deprotection

Following the successful introduction of the first side chain, the protecting group on the carboxyl function is removed.

-

Reagents: The protected intermediate, and an appropriate deprotecting agent (e.g., a base like lithium hydroxide (B78521) for ester hydrolysis).

-

Procedure:

-

Dissolve the intermediate in a suitable solvent system.

-

Add the deprotecting agent and stir at room temperature.

-

Monitor the reaction for the complete removal of the protecting group.

-

Neutralize the reaction mixture and isolate the deprotected intermediate.

-

Step 4: Mannich Reaction for Second Side Chain Addition

The final key modification is the introduction of the hydrophilic phosphonomethyl aminomethyl group via a Mannich reaction.

-

Reagents: The deprotected intermediate from the previous step, formaldehyde (B43269), and (phosphonomethyl)amine.

-

Procedure:

-

Dissolve the deprotected intermediate in an appropriate solvent.

-

Add formaldehyde and (phosphonomethyl)amine to the reaction mixture.

-

Stir the reaction at a controlled temperature for a specified period.

-

Upon completion, the telavancin product is isolated and purified, typically using chromatographic techniques such as C-18 reversed-phase column chromatography.

-

Conclusion

The chemical structure of this compound, with its strategic combination of a vancomycin core and two distinct side chains, provides a powerful example of rational drug design. Its synthesis, while complex, has been optimized to achieve good overall yields and high purity. The detailed understanding of its structure and synthesis is paramount for the continued development of new glycopeptide antibiotics to combat the growing threat of antimicrobial resistance. This guide provides a foundational resource for professionals in the field, enabling further research and innovation in this critical area of medicine.

References

- 1. CN108948156B - Preparation method of telavancin - Google Patents [patents.google.com]

- 2. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2013034676A1 - Process for the synthesis of telavancin, its pharmaceutically acceptable salts as well as an n-protected imine-derivative of telavancin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Lipoglycopeptide: A Technical Guide to the Structural Features of Telavancin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin (B1682011) is a semisynthetic lipoglycopeptide antibiotic, derived from vancomycin (B549263), with potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its enhanced antimicrobial properties are a direct consequence of its unique structural modifications, which confer a dual mechanism of action that distinguishes it from its parent compound. This technical guide provides an in-depth exploration of the structural features of Telavancin, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and functional pathways.

Core Structural Features

Telavancin's structure is characterized by three key components: the heptapeptide (B1575542) core, a lipophilic side chain, and a hydrophilic phosphonomethyl group. These features work in concert to enhance its antibacterial efficacy.

1. Heptapeptide Core: The foundation of Telavancin is a glycopeptide scaffold identical to that of vancomycin.[1][2] This rigid, cross-linked heptapeptide forms a binding pocket that recognizes and forms high-affinity interactions with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, primarily Lipid II.[3][4] This interaction is the basis for the inhibition of bacterial cell wall synthesis, a mechanism shared with vancomycin.

2. Lipophilic Decylaminoethyl Side Chain: A key modification in Telavancin is the addition of a C10 alkyl chain (decylaminoethyl) to the vancosamine (B1196374) sugar.[1][5][6] This lipophilic tail is crucial for Telavancin's second mechanism of action. It is hypothesized to anchor the molecule to the bacterial cell membrane, thereby increasing its localization at the site of action and facilitating the disruption of membrane integrity.[2][7] This membrane interaction is a distinguishing feature from vancomycin and contributes to Telavancin's rapid, concentration-dependent bactericidal activity.[8]

3. Hydrophilic Phosphonomethyl Aminomethyl Group: Attached to the resorcinol-like ring of the heptapeptide core is a hydrophilic phosphonomethyl aminomethyl group.[1][5][6] This polar moiety is believed to improve the pharmacokinetic profile of the molecule, contributing to its distribution in the body and potentially reducing nephrotoxicity by promoting renal clearance.[7]

The chemical structure of Telavancin, highlighting these key features, is presented below.

Quantitative Data Summary

The structural modifications of Telavancin translate into quantifiable improvements in its antibacterial activity and distinct pharmacokinetic properties.

Table 1: In Vitro Activity of Telavancin against Key Gram-Positive Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.03 | 0.06 |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.03 | 0.06 |

| Enterococcus faecalis (Vancomycin-Susceptible) | 0.12 | 0.12 |

| Streptococcus pyogenes | ≤0.015 | ≤0.03 |

| Streptococcus agalactiae | 0.03 | ≤0.03 |

| Streptococcus anginosus group | ≤0.015 | ≤0.03 |

Data compiled from multiple surveillance studies. MIC values may vary slightly based on testing methodology.[9][10]

Table 2: Pharmacokinetic Parameters of Telavancin in Healthy Adults (Single 10 mg/kg IV Dose)

| Parameter | Mean Value (± SD) |

| Cₘₐₓ (Maximum Plasma Concentration) | 93.6 ± 14.2 µg/mL |

| AUC₀₋ᵢₙ𝒻 (Area Under the Curve) | 747 ± 129 h*µg/mL |

| t₁/₂ (Elimination Half-life) | 8.0 ± 1.5 h |

| CL (Clearance) | 13.9 ± 2.9 mL/h/kg |

| Vₛₛ (Volume of Distribution at Steady State) | 145 ± 23 mL/kg |

Data from studies in healthy adult subjects.

Table 3: Inhibition of Peptidoglycan Synthesis

| Compound | IC₅₀ (µM) |

| Telavancin | 0.14 |

| Vancomycin | 2.0 |

IC₅₀ values for the inhibition of peptidoglycan synthesis in intact MRSA cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Methodology: The MIC of Telavancin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Telavancin Stock Solution: A stock solution of Telavancin is prepared in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the Telavancin stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Bacterial Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of Telavancin that completely inhibits visible growth of the organism.

Membrane Depolarization Assay

Methodology: The effect of Telavancin on bacterial membrane potential is assessed using the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) and flow cytometry.

-

Bacterial Cell Preparation: Staphylococcus aureus is grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS) to a defined optical density.

-

Staining: The bacterial suspension is incubated with a working solution of DiOC₂(3) (typically 30 µM) in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow the dye to partition into the bacterial membrane.

-

Telavancin Treatment: The stained bacterial suspension is then treated with various concentrations of Telavancin. A positive control for depolarization (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) and an untreated negative control are included.

-

Flow Cytometry Analysis: Samples are analyzed on a flow cytometer equipped with a 488 nm laser for excitation. The green (FL1) and red (FL3) fluorescence emissions are collected. In polarized cells, the dye aggregates and fluoresces red, while in depolarized cells, it disaggregates and fluoresces green.

-

Data Analysis: The change in the ratio of red to green fluorescence intensity is used to quantify the degree of membrane depolarization.

In Vitro Peptidoglycan Synthesis Inhibition Assay

Methodology: The inhibition of the transglycosylation step of peptidoglycan synthesis is measured by monitoring the incorporation of a radiolabeled precursor into the cell wall.

-

Preparation of Bacterial Membranes: A membrane fraction containing the peptidoglycan synthesis machinery is isolated from a suitable bacterial strain (e.g., E. coli or S. aureus) through cell lysis and ultracentrifugation.

-

Reaction Mixture: The reaction mixture contains the isolated membranes, the radiolabeled precursor UDP-N-acetylglucosamine ([¹⁴C]GlcNAc), the unlabeled precursor UDP-N-acetylmuramic acid-pentapeptide, and a buffer system.

-

Inhibition Assay: Varying concentrations of Telavancin (and a comparator like vancomycin) are pre-incubated with the membrane fraction before the addition of the substrates to initiate the reaction.

-

Reaction Termination and Product Separation: The reaction is allowed to proceed for a specific time at an optimal temperature and is then terminated. The polymerized peptidoglycan product is separated from the unincorporated radiolabeled substrate, typically by precipitation with an acid (e.g., trichloroacetic acid) followed by filtration.

-

Quantification: The amount of radioactivity incorporated into the insoluble peptidoglycan is quantified using liquid scintillation counting. The IC₅₀ value is calculated as the concentration of the antibiotic that inhibits 50% of the peptidoglycan synthesis compared to the untreated control.

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action of Telavancin

Telavancin's bactericidal activity stems from a two-pronged attack on Gram-positive bacteria. It simultaneously inhibits cell wall synthesis and disrupts the bacterial membrane's integrity.

Caption: Dual mechanism of action of Telavancin.

Experimental Workflow for Membrane Depolarization Assay

The following diagram illustrates the key steps in assessing Telavancin-induced membrane depolarization using flow cytometry.

References

- 1. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

- 2. Frontiers | Spectral Data Analysis and Identification of Vancomycin Hydrochloride [frontiersin.org]

- 3. Telavancin Pharmacokinetics and Pharmacodynamics in Patients with Complicated Skin and Skin Structure Infections and Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quality control MIC ranges used for telavancin with application of a revised CLSI reference broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. liofilchem.com [liofilchem.com]

- 8. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 10. Characterization of the in vitro activity of novel lipoglycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacokinetics of Telavancin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of telavancin (B1682011) hydrochloride in key preclinical models. The data herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of telavancin, a lipoglycopeptide antibiotic, and for informing the design of clinical studies. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided.

Introduction to Telavancin

Telavancin is a semi-synthetic lipoglycopeptide antibiotic derived from vancomycin. It exhibits a dual mechanism of action, inhibiting bacterial cell wall synthesis and disrupting bacterial cell membrane function, which contributes to its potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). A thorough understanding of its pharmacokinetic profile in preclinical species is fundamental to predicting its behavior in humans and establishing a safe and effective dosing regimen.

Preclinical Pharmacokinetic Profiles

The pharmacokinetics of telavancin have been evaluated in several preclinical species, including mice, rats, dogs, and monkeys. The primary route of administration in these studies is intravenous, reflecting its clinical use.

Data Presentation

The following tables summarize the key single-dose intravenous pharmacokinetic parameters of telavancin hydrochloride in various preclinical models. A dose of 10 mg/kg was administered intravenously to facilitate cross-species comparisons.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of Telavancin (10 mg/kg) in Preclinical Models

| Parameter | Mouse | Rat | Dog | Monkey |

| Clearance (CL) (L/h/kg) | 0.101 | 0.051 | 0.065 | 0.058 |

| Volume of Distribution at Steady State (Vss) (L/kg) | 0.155 | 0.119 | 0.178 | 0.138 |

| Elimination Half-life (t½) (h) | 1.1 | 1.6 | 1.9 | 1.6 |

| AUC₀₋inf (μg·h/mL) | 99.0 | 196.1 | 153.8 | 172.4 |

Note: AUC₀₋inf was calculated using the formula: AUC = Dose / Clearance. This provides a standardized measure of total drug exposure.

Experimental Protocols

The following sections detail the typical methodologies employed in preclinical pharmacokinetic studies of telavancin.

Animal Models

-

Rats: Male Sprague-Dawley rats are commonly used.

-

Dogs: Beagle dogs are a frequently utilized non-rodent species.

-

Monkeys: Cynomolgus monkeys are often the non-human primate model of choice.

Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum.

Drug Administration and Sample Collection

This compound is typically formulated in a suitable vehicle, such as 5% dextrose in water, for intravenous administration. The drug is administered as a single bolus injection or a short-term infusion via a cannulated vein (e.g., jugular vein).

Blood samples are collected at predetermined time points post-administration to characterize the plasma concentration-time profile. A typical sampling schedule for an intravenous study would include samples taken at approximately 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after dosing. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of telavancin in plasma samples is predominantly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), which may contain an internal standard to ensure accuracy and precision. The supernatant is then separated for analysis.

-

Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column with a gradient mobile phase, commonly consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both telavancin and the internal standard to ensure selectivity and sensitivity.

-

Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical intravenous pharmacokinetic study of telavancin.

In Vitro Activity of Telavancin Against Gram-positive Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Telavancin (B1682011), a lipoglycopeptide antibiotic, against a broad spectrum of clinically relevant Gram-positive pathogens. Telavancin exhibits a dual mechanism of action, inhibiting bacterial cell wall synthesis and disrupting the bacterial cell membrane, which contributes to its potent bactericidal activity.[1][2][3][4] This document summarizes key quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The in vitro potency of Telavancin has been extensively evaluated against a global collection of Gram-positive isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Telavancin against key pathogens. MIC values, including MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented to provide a comprehensive understanding of its activity.

Table 1: In Vitro Activity of Telavancin against Staphylococcus aureus

| Organism | Resistance Phenotype | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Telavancin MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.03 | 0.06 | ≤0.015 - 0.5 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.03 - 0.25 | 0.06 - 0.5 | ≤0.015 - 1 |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.06 | 0.125 | 0.12 - 1 |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | - | - | 2 - 4 |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible (MS-CoNS) | 0.03 | 0.06 | - |

| Coagulase-Negative Staphylococci | Methicillin-Resistant (MR-CoNS) | 0.03 | 0.06 | - |

Data compiled from multiple surveillance studies.[5][6][7][8][9][10][11][12][13]

Table 2: In Vitro Activity of Telavancin against Enterococcus Species

| Organism | Resistance Phenotype | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Telavancin MIC Range (µg/mL) |

| Enterococcus faecalis | Vancomycin-Susceptible | 0.12 - 0.25 | 0.12 - 0.5 | ≤0.03 - 0.5 |

| Enterococcus faecalis | Vancomycin-Resistant (VanA) | - | >2 | 4 - 16 |

| Enterococcus faecalis | Vancomycin-Resistant (VanB) | - | - | ≤2 |

| Enterococcus faecium | Vancomycin-Susceptible | 0.03 | 0.06 | ≤0.03 - 0.12 |

| Enterococcus faecium | Vancomycin-Resistant (VanA) | - | >2 | 1 - 4 |

| Enterococcus faecium | Vancomycin-Resistant (VanB) | - | - | - |

Data compiled from multiple studies.[5][7][10][11][14][15]

Table 3: In Vitro Activity of Telavancin against Streptococcus Species

| Organism | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Telavancin MIC Range (µg/mL) |

| Streptococcus pneumoniae | ≤0.015 | 0.03 | ≤0.008 - ≤0.12 |

| Beta-hemolytic Streptococci | ≤0.015 | 0.03 | ≤0.03 - ≤0.12 |

| Viridans Group Streptococci | ≤0.015 | 0.03 | ≤0.03 - ≤0.12 |

Data compiled from several surveillance programs.[5][7][14][16]

Experimental Protocols

The determination of Telavancin's in vitro activity is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing Protocol for Telavancin

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of Telavancin against Gram-positive pathogens.

1. Preparation of Telavancin Stock Solution:

-

Reconstitute Telavancin powder with a suitable solvent (e.g., water or dimethyl sulfoxide) to create a high-concentration stock solution.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to prepare a working solution at the desired starting concentration for serial dilutions.

2. Preparation of Bacterial Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.

-

Suspend the colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microdilution Plates:

-

Perform two-fold serial dilutions of the Telavancin working solution in CAMHB across the wells of a 96-well microtiter plate.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Addition of Polysorbate 80:

-

A revised CLSI-approved method for Telavancin susceptibility testing includes the addition of polysorbate 80 (P-80) to the broth medium at a final concentration of 0.002%.[16][17][18]

-

The inclusion of P-80 prevents the drug from adhering to the plastic of the microtiter plates, ensuring more accurate and reproducible MIC results.[19]

5. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

6. MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Telavancin that completely inhibits visible growth of the organism.

7. Quality Control:

-

Concurrently test a reference strain with a known Telavancin MIC range (e.g., Staphylococcus aureus ATCC 29213) to ensure the accuracy and validity of the test results.

Visualizations

Mechanism of Action of Telavancin

Telavancin's bactericidal activity stems from a dual mechanism that targets the bacterial cell wall and cell membrane.[2][3][4]

References

- 1. Telavancin: an antimicrobial with a multifunctional mechanism of action for the treatment of serious gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Telavancin - Wikipedia [en.wikipedia.org]

- 5. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Telavancin against a Contemporary Worldwide Collection of Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of telavancin against gram-positive clinical isolates recently obtained in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro activity of telavancin and comparators against selected groups of Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of telavancin compared with vancomycin and linezolid against Gram-positive organisms isolated from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Telavancin against Gram-Positive Clinical Isolates Recently Obtained in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Antimicrobial Activity of Telavancin Tested In Vitro Against a Global Collection of Gram-Positive Pathogens, Including Multidrug-Resistant Isolates (2015-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Update of the telavancin activity in vitro tested against a worldwide collection of Gram-positive clinical isolates (2013), when applying the revised susceptibility testing method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

Telavancin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of telavancin (B1682011) against a range of clinically relevant anaerobic bacteria. Telavancin, a semisynthetic lipoglycopeptide antibiotic, exhibits a dual mechanism of action, targeting both bacterial cell wall synthesis and cell membrane integrity, which contributes to its potent bactericidal activity.[1][2][3][4] This document compiles available quantitative data on telavancin's efficacy, details the experimental protocols for anaerobic susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI), and provides visual representations of key processes.

Dual Mechanism of Action

Telavancin's bactericidal effect is attributed to two distinct mechanisms:

-

Inhibition of Cell Wall Synthesis: Similar to vancomycin, telavancin binds to the D-Alanyl-D-Alanine terminus of peptidoglycan precursors.[3] This binding prevents the transglycosylation and transpeptidation steps, thereby inhibiting the polymerization and cross-linking of the bacterial cell wall.[1][2]

-

Disruption of Cell Membrane Function: The lipophilic side chain of telavancin interacts with the bacterial cell membrane, leading to depolarization and increased permeability.[1][3][4] This disruption of the membrane potential results in the leakage of essential intracellular components like ATP and potassium ions, ultimately leading to rapid cell death.[1][4]

This dual mechanism of action is believed to be responsible for the rapid, concentration-dependent bactericidal activity of telavancin.[2]

References

- 1. Telavancin, a multifunctional lipoglycopeptide, disrupts both cell wall synthesis and cell membrane integrity in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The Discovery and Development of Telavancin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of Telavancin (B1682011) hydrochloride, a lipoglycopeptide antibiotic. The following sections detail its mechanism of action, preclinical and clinical development milestones, and regulatory journey, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Introduction and Discovery

Telavancin (formerly TD-6424), a semi-synthetic derivative of vancomycin (B549263), was discovered in 2000 by Theravance, Inc. (now Theravance Biopharma)[1]. It was developed to address the growing challenge of infections caused by resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. As a lipoglycopeptide, telavancin was designed to have a dual mechanism of action, enhancing its bactericidal activity compared to its parent compound, vancomycin[4][5][6].

Mechanism of Action

Telavancin exhibits a dual mechanism of action that targets the bacterial cell wall and cell membrane, leading to rapid, concentration-dependent bactericidal activity[2][3][4][7].

-

Inhibition of Cell Wall Synthesis: Similar to vancomycin, telavancin binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[5]. This binding blocks the transglycosylation (polymerization) and transpeptidation (cross-linking) steps of cell wall synthesis, thereby inhibiting the formation of the protective peptidoglycan layer[5][8].

-

Disruption of Bacterial Membrane Integrity: The lipophilic side chain of telavancin anchors it to the bacterial cell membrane, leading to a disruption of membrane barrier function[5]. This interaction causes rapid depolarization of the membrane, leading to the leakage of essential intracellular components like ATP and potassium ions, ultimately resulting in bacterial cell death[8][9].

Signaling Pathway: Telavancin's Dual Mechanism of Action

Caption: Dual mechanism of Telavancin targeting both cell wall synthesis and membrane integrity.

Preclinical Development

Preclinical studies demonstrated telavancin's potent in vitro activity against a wide range of Gram-positive bacteria, including MRSA and strains with reduced susceptibility to vancomycin[1]. In animal models, such as the neutropenic mouse thigh infection model, telavancin was shown to be significantly more potent than vancomycin against MRSA[10].

Clinical Development

Telavancin underwent a rigorous clinical development program, including Phase II and Phase III trials, to evaluate its efficacy and safety.

Phase II Clinical Trials

Two key Phase II trials, FAST 1 and FAST 2, evaluated telavancin for the treatment of complicated skin and skin structure infections (cSSSI). The FAST 2 study, a randomized, double-blind, active-control trial, compared telavancin with standard therapy (antistaphylococcal penicillin or vancomycin)[11][12].

Another Phase II trial, the ASSURE study, was a randomized, double-blind trial that assessed the efficacy and safety of telavancin for the treatment of uncomplicated S. aureus bacteremia[3][13].

Phase III Clinical Trials

The efficacy and safety of telavancin were further established in large-scale Phase III clinical trials.

-

ATLAS (Assessment of Telavancin in Complicated Skin and Skin Structure Infections): Two identical, multinational, randomized, double-blind trials (ATLAS I and ATLAS II) compared the safety and efficacy of telavancin to vancomycin in patients with cSSSI, primarily due to MRSA[12][14]. These studies enrolled a large number of patients and were pivotal for the cSSSI indication[15][12].

-

ATTAIN (Assessment of Telavancin for Treatment of Hospital-Acquired Pneumonia): Two methodologically identical Phase III trials compared telavancin with vancomycin for the treatment of hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP) caused by Gram-positive bacteria, including MRSA[16][17].

Table 1: Summary of Key Phase III Clinical Trial Data

| Trial Name | Indication | Comparator | Number of Patients | Key Efficacy Outcome |

| ATLAS I & II | Complicated Skin and Skin Structure Infections (cSSSI) | Vancomycin | 1,867 | Non-inferiority to vancomycin in clinical cure rates[15] |

| ATTAIN I & II | Hospital-Acquired and Ventilator-Associated Pneumonia (HAP/VABP) | Vancomycin | 1,503 | Non-inferiority to vancomycin for the treatment of HAP/VABP due to S. aureus[16][18] |

Regulatory Timeline and Approval

The regulatory journey of telavancin involved several key milestones with the U.S. Food and Drug Administration (FDA).

Drug Development and Approval Workflow for Telavancin

Caption: Key milestones in the development and approval of Telavancin.

Table 2: Key Regulatory Milestones for Telavancin Hydrochloride

| Date | Milestone |

| October 19, 2007 | The US FDA issued an approvable letter for telavancin[19]. |

| November 19, 2008 | An FDA anti-infective drug advisory committee recommended approval for telavancin[19]. |

| September 11, 2009 | The FDA approved telavancin (Vibativ) for the treatment of complicated skin and skin structure infections (cSSSI)[15][19][20]. |

| November 30, 2012 | An FDA advisory panel endorsed the approval of a once-daily formulation of telavancin for nosocomial pneumonia[19]. |

| June 21, 2013 | The FDA granted approval for telavancin to treat patients with hospital-acquired and ventilator-associated bacterial pneumonia (HAP/VABP) caused by Staphylococcus aureus[19][20]. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of methodologies used in key studies of telavancin.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro potency of telavancin is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

-

Broth Microdilution Method (Revised CLSI Guidelines):

-

Solvent and Diluent: Telavancin is dissolved and diluted using dimethyl sulfoxide (B87167) (DMSO) as per the Clinical and Laboratory Standards Institute (CLSI) recommendations for water-insoluble agents[21].

-

Test Medium: Polysorbate 80 (P-80) at a concentration of 0.002% is added to the test medium to minimize the loss of telavancin due to binding to plastic surfaces of the microtiter plates[6][21].

-

Inoculum: A standardized inoculum of the test organism is added to wells containing serial two-fold dilutions of telavancin.

-

Incubation: The microtiter plates are incubated under appropriate conditions for the test organism.

-

Endpoint Determination: The MIC is read as the lowest concentration of telavancin that completely inhibits visible growth of the organism[22].

-

Bacterial Membrane Depolarization Assay

The effect of telavancin on the bacterial membrane potential can be assessed using a flow cytometry-based assay.

-

Fluorescent Dye: The voltage-sensitive fluorescent dye DiOC2(3) (3,3'-diethyloxacarbocyanine iodide) is used to probe the membrane potential of actively growing bacterial cultures[9][23][24].

-

Bacterial Culture: Actively growing cultures of bacteria, such as S. aureus, are used.

-

Assay Procedure:

-

The bacterial culture is incubated with the DiOC2(3) dye.

-

Telavancin is added to the culture at various concentrations.

-

The fluorescence of the bacterial cells is measured at different time points using a flow cytometer[9].

-

-

Data Analysis: A shift in the fluorescence profile of the bacterial population indicates membrane depolarization. The percentage of depolarized cells can be quantified over time and at different telavancin concentrations[9].

Clinical Trial Design (General Overview)

The Phase III clinical trials for telavancin (ATLAS and ATTAIN) followed a generally similar design.

-

Study Design: The trials were multinational, multicenter, randomized, and double-blind[12][17].

-

Patient Population: Patients with a confirmed diagnosis of cSSSI or HAP/VABP caused by suspected or confirmed Gram-positive pathogens were enrolled[11][16].

-

Randomization: Patients were randomized on a 1:1 basis to receive either intravenous telavancin or intravenous vancomycin[14][17].

-

Dosing:

-

Primary Endpoint: The primary efficacy endpoint was typically the clinical cure rate at a specific follow-up visit (e.g., test-of-cure visit 7-14 days after the last dose of study medication)[12].

-

Statistical Analysis: The primary analysis was designed to demonstrate the non-inferiority of telavancin compared to vancomycin[12][16].

Conclusion

The development of this compound from its discovery in 2000 to its regulatory approvals for cSSSI and HAP/VABP represents a significant advancement in the fight against resistant Gram-positive infections. Its dual mechanism of action provides a potent and rapid bactericidal effect. The extensive preclinical and clinical trial programs have established its efficacy and safety profile, offering a valuable therapeutic alternative for clinicians treating these challenging infections. This guide provides a foundational understanding of the key milestones and scientific underpinnings of telavancin's journey from the laboratory to the clinic.

References

- 1. Telavancin: the long and winding road from discovery to food and drug administration approvals and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Telavancin versus standard therapy for treatment of complicated skin and skin structure infections caused by gram-positive bacteria: FAST 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review of telavancin in the treatment of complicated skin and skin structure infections (cSSSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A randomized Phase 2 trial of telavancin versus standard therapy in patients with uncomplicated Staphylococcus aureus bacteremia: the ASSURE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Telavancin for Acute Bacterial Skin and Skin Structure Infections, a Post Hoc Analysis of the Phase 3 ATLAS Trials in Light of the 2013 FDA Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medscape.com [medscape.com]

- 16. The ATTAIN trials: efficacy and safety of telavancin compared with vancomycin for the treatment of hospital-acquired and ventilator-associated bacterial pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Phase 3 telavancin nosocomial pneumonia data excluding patients with severe renal impairment and acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and Safety of Telavancin in Clinical Trials: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. drugs.com [drugs.com]

- 21. Revised reference broth microdilution method for testing telavancin: effect on MIC results and correlation with other testing methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. liofilchem.com [liofilchem.com]

- 23. journals.asm.org [journals.asm.org]

- 24. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Core Mechanisms of Action: Telavancin Hydrochloride vs. Vancomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the mechanisms of action of telavancin (B1682011) hydrochloride and vancomycin (B549263), two critical glycopeptide antibiotics in the fight against Gram-positive bacterial infections. This document delves into their molecular interactions, presents comparative quantitative data, outlines key experimental methodologies, and provides visual representations of their modes of action.

Core Mechanisms of Action

Both vancomycin and telavancin target bacterial cell wall synthesis by inhibiting the polymerization of peptidoglycan, a crucial component of the bacterial cell wall.[1][2] However, telavancin, a lipoglycopeptide derived from vancomycin, possesses a dual mechanism of action that enhances its bactericidal activity.[3][4]

Vancomycin: Inhibition of Peptidoglycan Synthesis